molecular formula C9H10BNO4S B3023093 6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1356166-65-8

6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No. B3023093
CAS RN: 1356166-65-8
M. Wt: 239.06
InChI Key: ILNTYUDRQBOSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a dioxazaborocane ring, which is a seven-membered ring with two oxygen, one nitrogen, and one boron atom .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. For related compounds, these properties can vary widely .

Scientific Research Applications

Flame Retardancy in Polymers

6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione has been applied in the chemical modification of polymers to enhance their flame retardant properties. Studies have shown its effectiveness when incorporated into the polymer backbone, significantly reducing the flammability of materials like polystyrene. This application is particularly valuable in industries where fire safety is a critical concern (Wiącek et al., 2015).

Electron Transport Layer in Solar Cells

This compound has also found application in the domain of renewable energy, specifically in the enhancement of polymer solar cells. As an electron transport layer, it improves the efficiency of solar cells by facilitating better electron extraction and reducing exciton recombination at the active layer/cathode interface. This application is significant for advancing solar energy technologies (Hu et al., 2015).

Structural Chemistry

In structural chemistry, the compound is studied for its unique characteristics and potential applications. Its crystal structure and bond lengths have been examined to understand its molecular dynamics and potential applications in various chemical reactions (Sopková-de Oliveira Santos et al., 2004).

Antibacterial and Antifungal Properties

Research has also explored the antibacterial and antifungal properties of derivatives of this compound. These studies are crucial for developing new pharmaceuticals and treatments for various infections (Sampal et al., 2018).

Material Science Applications

In material science, the compound is studied for its potential in creating new materials with desirable properties like thermal stability, high crystallinity, and efficient power conversion in solar cells. This research is vital for the development of advanced materials in various technological applications (Chen et al., 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a catalyst, its mechanism of action would involve facilitating a specific chemical reaction .

properties

IUPAC Name

6-methyl-2-thiophen-3-yl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO4S/c1-11-4-8(12)14-10(15-9(13)5-11)7-2-3-16-6-7/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNTYUDRQBOSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 6
6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione

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